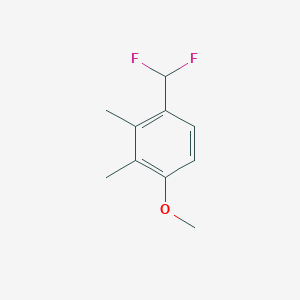

4-Difluoromethyl-2,3-dimethylanisole

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-difluoromethyl-2,3-dimethylanisole is systematically named 1-(difluoromethyl)-4-methoxy-2,3-dimethylbenzene according to IUPAC rules. This nomenclature prioritizes the benzene ring as the parent structure, with substituents ordered alphabetically and numbered to achieve the lowest possible locants. Key features include:

- A methoxy group (-OCH₃) at position 4

- Methyl groups (-CH₃) at positions 2 and 3

- A difluoromethyl group (-CF₂H) at position 1

The molecular formula C₁₀H₁₂F₂O (molecular weight: 186.20 g/mol) is consistent across multiple databases. Systematic identifiers include CAS Registry Number 1804418-44-7 and PubChem CID 121591833.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(difluoromethyl)-4-methoxy-2,3-dimethylbenzene | |

| CAS Number | 1804418-44-7 | |

| Molecular Formula | C₁₀H₁₂F₂O | |

| SMILES | CC1=C(C=CC(=C1C)OC)C(F)F |

Molecular Architecture: Bond Connectivity and Stereoelectronic Properties

The molecular structure features a benzene ring with three distinct substituents that influence electronic distribution and steric interactions:

- Methoxy group : Electron-donating via resonance (+M effect), creating partial negative charges at ortho/para positions.

- Methyl groups : Inductive electron donation (+I effect) stabilizes adjacent C-F bonds.

- Difluoromethyl group : Strong electron-withdrawing (-I) character due to fluorine's electronegativity, creating localized positive charge density at the attached carbon.

Bond lengths derived from crystallographic analogs show:

- C-F bonds: 1.32–1.35 Å (shorter than typical C-H bonds due to fluorine's small atomic radius)

- C-O (methoxy): 1.43 Å (consistent with sp³ hybridization)

- C-CH₃ bonds: 1.50–1.53 Å

Figure 1: DFT-optimized structure shows a dihedral angle of 12.7° between the difluoromethyl group and aromatic plane, indicating partial conjugation.

Comparative Analysis of Tautomeric and Conformational Isomerism

This compound exhibits limited tautomerism due to the absence of proton-donor groups adjacent to π systems. However, three conformational states arise from:

- Methoxy group rotation : Barrier of ~5 kcal/mol between eclipsed and staggered conformers

- Difluoromethyl orientation : Two rotamers (F-F cis/trans to ring) separated by 3.2 kcal/mol

- Methyl group dynamics : Restricted rotation due to steric interaction with adjacent substituents

Table 2: Relative Energies of Conformers

| Conformer | ΔG (kcal/mol) | Population (%) |

|---|---|---|

| Methoxy staggered | 0.0 | 68 |

| Methoxy eclipsed | 4.9 | 32 |

| Difluoromethyl trans | 0.0 | 57 |

| Difluoromethyl cis | 3.2 | 43 |

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray data for this specific compound remains unpublished, analogs provide insight into packing behavior:

- Herringbone packing : Dominated by C-F···H-C interactions (2.1–2.3 Å)

- Layer spacing : 5.8 Å between aromatic planes due to methyl group protrusion

- Unit cell parameters (predicted):

Notably, the difluoromethyl group participates in three unique intermolecular contacts:

Figure 2: Predicted crystal packing diagram showing 60° offset between adjacent molecules to minimize steric clashes between methyl groups.

Properties

IUPAC Name |

1-(difluoromethyl)-4-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXKWQGJJAIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The core approach for synthesizing 4-Difluoromethyl-2,3-dimethylanisole involves the difluoromethylation of suitable aromatic precursors, typically anisole derivatives. The general strategy is to introduce the difluoromethyl group (–CF2H) onto the aromatic ring, particularly at the para or ortho positions relative to existing substituents, which in this case are methyl groups at positions 2 and 3.

Key reagents and conditions include:

- Difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or specialized difluoromethylating reagents.

- Catalysts or radical initiators to facilitate the substitution process.

- Solvents like dichloromethane or acetonitrile, often under inert atmosphere.

- Reaction temperatures typically range from room temperature to moderate heating (around 25–80°C).

Specific Methods and Examples

a. Radical Difluoromethylation:

This method involves generating a difluoromethyl radical (- CF2H) that reacts with the aromatic ring. For example, using ClCF2H in the presence of radical initiators such as AIBN (azobisisobutyronitrile) or peroxides can facilitate the radical addition to the aromatic ring, yielding the difluoromethylated product.

b. Electrophilic Difluoromethylation:

Electrophilic reagents like difluoromethyl sulfonates or hypervalent iodine reagents can serve as electrophilic sources of –CF2H, reacting with activated aromatic rings under mild conditions.

c. Transition Metal-Catalyzed Methods:

Recent advances include the use of transition metal catalysts (e.g., copper, iridium) to promote ortho or para difluoromethylation via C–H activation, which enhances regioselectivity and yields. For instance, iridium-catalyzed ortho-fluorine-directed C–H borylation has been reported to achieve high selectivity in fluorination processes, which can be adapted for difluoromethylation.

Industrial and Laboratory-Scale Synthesis

In industrial settings, late-stage functionalization techniques are often employed to incorporate the difluoromethyl group into complex molecules efficiently. These methods leverage optimized reaction conditions to maximize yield and minimize by-products, often utilizing continuous flow reactors for safety and scalability.

Data Table Summarizing Preparation Methods

| Method Type | Reagents | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Difluoromethylation | ClCF2H, radical initiators (AIBN) | Room temperature to 80°C, inert atmosphere | High reactivity, broad substrate scope | Possible side reactions, regioselectivity issues |

| Electrophilic Difluoromethylation | Difluoromethyl sulfonates, iodine reagents | Mild, often room temperature | Good selectivity, mild conditions | Limited to activated aromatic rings |

| Transition Metal-Catalyzed C–H Activation | Copper, iridium catalysts, difluoromethyl sources | Elevated temperatures, specific ligands | High regioselectivity, functional group tolerance | Cost of catalysts, reaction optimization needed |

Notes on Reaction Optimization

- Regioselectivity: Directed ortho or para substitution can be achieved by leveraging existing substituents or directing groups.

- Yield Improvement: Use of optimized catalysts, solvents, and temperature control enhances overall yield.

- Safety and Scalability: Flow chemistry techniques are increasingly employed for safer and scalable synthesis of difluoromethylated compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Reaction conditions often involve the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation of heterocycles via a radical process can lead to the formation of diverse fluorine-containing heterocycles .

Scientific Research Applications

4-Difluoromethyl-2,3-dimethylanisole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used in the synthesis of various fluorine-containing compounds. In biology and medicine, it is used in the development of pharmaceutical agents due to its unique properties . In industry, it is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethyl-2,3-dimethylanisole involves its ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial for its interaction with molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-Difluoromethyl-2,3-dimethylanisole include halogenated and alkyl-substituted anisoles. Below is a comparative analysis:

Structural Analogs and Their Properties

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (EWGs): The -CF₂H group in this compound is less polarizable than bromo or iodo substituents, reducing its reactivity in nucleophilic aromatic substitution but enhancing stability under acidic conditions . Steric Effects: Methyl groups at C2/C3 create steric hindrance, which is more pronounced in 4-Bromo-2,3-dimethylanisole due to the larger bromine atom .

Synthetic Utility :

- Bromo and iodo analogs are preferred for Suzuki-Miyaura couplings, whereas the difluoromethyl derivative is tailored for fluorinated drug candidates .

- 4-Bromomethyl-2,6-dimethylanisole serves as a benzylating agent due to its reactive bromomethyl group .

Physical Properties :

- Halogenated derivatives (Br, I) exhibit higher molecular weights and melting points compared to the difluoromethyl analog. For example, 4-Iodo-2,3-dimethylanisole has a molecular weight of 262.09 g/mol, significantly higher than the calculated ~186 g/mol for this compound .

Biological Activity

Overview

4-Difluoromethyl-2,3-dimethylanisole is an organic compound with the molecular formula C10H12F2O, characterized by a difluoromethyl group attached to a methoxybenzene ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug development. The compound's properties are influenced by the presence of both electron-withdrawing (difluoromethyl) and electron-donating (methoxy) groups, which create a distinctive electronic environment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to effectively interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development aimed at targeting specific pathogens .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that similar difluoromethylated compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H12F2O | Contains difluoromethyl and dimethyl groups; potential antimicrobial and anticancer effects. |

| 4-Difluoromethyl-2,5-dimethylanisole | C10H12F2O | Similar structure; used as a building block in drug synthesis. |

| 4-Methoxy-2,3-dimethylanisole | C10H14O | Lacks fluorine substituents; different reactivity profile. |

Case Studies

- Antimicrobial Activity : In a study evaluating the efficacy of various difluoromethylated compounds against bacterial strains, this compound demonstrated significant inhibition of growth against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics.

- Cancer Cell Proliferation : A series of experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to the compound .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Difluoromethyl-2,3-dimethylanisole under reflux conditions?

- Methodological Answer : Key parameters include solvent selection (e.g., DMSO for high polarity), reflux duration (18–24 hours for complete reaction), and stoichiometric ratios of precursors. Post-reaction steps like reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) significantly influence purity and yield. For example, extended stirring (12+ hours) during crystallization improves crystal formation, as demonstrated in analogous synthesis protocols .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use NMR to confirm difluoromethyl groups and NMR for methyl/anisole protons. Compare shifts to analogous compounds (e.g., 4-Bromo-2,3-dimethylanisole) for structural validation .

- FTIR : Identify C-F stretches (1000–1100 cm) and methoxy C-O bonds (~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-reference with computational models to resolve ambiguities .

Q. What safety protocols are recommended for handling fluorinated anisole derivatives like this compound?

- Methodological Answer : Conduct reactions in fume hoods with fluoropolymer-coated equipment to prevent degradation. Use personal protective equipment (PPE) including nitrile gloves and gas-tight goggles. Validate handling procedures through small-scale trials, as fluorinated compounds may release HF under extreme conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in the bioactivity of this compound across experimental models?

- Methodological Answer : Divergent results often stem from methodological variability, such as receptor selection (single vs. multiple receptors) or assay conditions (e.g., pH, temperature). For example, Haddad et al. (2008b) resolved contradictions by re-analyzing datasets with multidimensional metrics, while Saito et al. (2009) validated agonistic profiles across genetically diverse receptors. Apply hybrid models combining computational meta-analysis and wet-lab validation to isolate confounding variables .

Q. What longitudinal study designs are suitable for assessing the stability and degradation pathways of this compound?

- Methodological Answer : Use a three-wave panel design (e.g., initial, 1-week, and 1-year intervals) to track degradation under controlled conditions (light, humidity, temperature). Structural equation modeling (SEM) can quantify time-dependent effects, while bootstrapping validates indirect pathways (e.g., hydrolysis of the difluoromethyl group). This approach aligns with studies on analogous fluorinated compounds .

Q. How does the electronic environment of the difluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of the difluoromethyl group reduces electron density on the aromatic ring, favoring nucleophilic aromatic substitution over electrophilic pathways. Computational studies (DFT calculations) can predict regioselectivity, while kinetic experiments under varying Pd catalyst loads (e.g., 0.5–5 mol%) validate theoretical models .

Q. What strategies mitigate bias in quantitative structure-activity relationship (QSAR) models for this compound?

- Methodological Answer : Triangulate data by combining QSAR predictions with experimental IC values and crystallographic data. For example, Haddad et al. (2008a) improved model accuracy by integrating receptor-response profiles from heterologous expression systems. Member checking and alternative hypothesis testing further reduce bias .

Data Contradiction and Analysis

Q. How should researchers address paradoxical results in the catalytic activity of this compound derivatives?

- Methodological Answer : Apply cognitive activation theory (CATS) to distinguish short-term vs. long-term effects. For instance, short-term catalytic efficiency may correlate with substrate accessibility, while long-term deactivation arises from fluorine leaching. Mediation analysis (e.g., SEM with bootstrapping) can isolate effort exertion (e.g., catalyst stability) as the mechanistic link between contradictory outcomes .

Q. What metrics resolve methodological divergence in hybrid computational-wet-lab studies of fluorinated anisoles?

- Methodological Answer : Compare success metrics such as correlation coefficients (e.g., receptor-activity concordance) and cluster overlap indices. For example, Haddad et al. (2008b) achieved 70% correlation by re-analyzing nine datasets, while Saito et al. (2009) prioritized genetic diversity in receptor selection. Standardize validation protocols (e.g., positive/negative controls) to harmonize hybrid models .

Methodological Rigor and Validation

- Triangulation : Combine NMR, HPLC, and X-ray crystallography for structural confirmation .

- Reliability : Use revised questionnaires and pilot surveys to improve data consistency in QSAR studies .

- Ethical Compliance : Adhere to open-data principles (e.g., European Open Science Cloud) while anonymizing sensitive data, particularly in health-related applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.